N-(3-fluorophenyl)thian-3-amine
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Overview
Description
N-(3-fluorophenyl)thian-3-amine is an organic compound with the molecular formula C11H14FNS. It is characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a thian-3-amine moiety. This compound is primarily used for research purposes and has various applications in the fields of chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluorophenyl)thian-3-amine typically involves the reaction of 3-fluoroaniline with thian-3-amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure cost-effectiveness and efficiency. The reaction conditions are carefully monitored to maintain consistency in product quality and yield .
Chemical Reactions Analysis
Types of Reactions
N-(3-fluorophenyl)thian-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are used for nucleophilic aromatic substitution
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
N-(3-fluorophenyl)thian-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of N-(3-fluorophenyl)thian-3-amine involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of certain enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or interact with receptors that regulate cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
- N-(2-fluorophenyl)thian-3-amine
- N-(4-fluorophenyl)thian-3-amine
- N-(3-chlorophenyl)thian-3-amine
Uniqueness
N-(3-fluorophenyl)thian-3-amine is unique due to the specific position of the fluorine atom on the phenyl ring, which imparts distinct chemical and biological properties. This positional isomerism can lead to differences in reactivity, biological activity, and pharmacokinetics compared to its analogues .
Properties
Molecular Formula |
C11H14FNS |
---|---|
Molecular Weight |
211.30 g/mol |
IUPAC Name |
N-(3-fluorophenyl)thian-3-amine |
InChI |
InChI=1S/C11H14FNS/c12-9-3-1-4-10(7-9)13-11-5-2-6-14-8-11/h1,3-4,7,11,13H,2,5-6,8H2 |
InChI Key |
DVVBNBHGXWVNBD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CSC1)NC2=CC(=CC=C2)F |
Origin of Product |
United States |
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